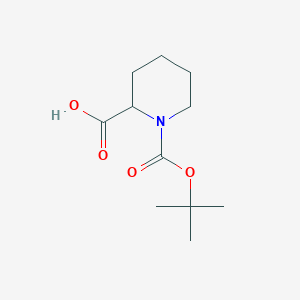

N-Boc-2-piperidinecarboxylic acid

Descripción

The exact mass of the compound 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922705 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98303-20-9, 118552-55-9 | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals

Introduction: N-Boc-2-piperidinecarboxylic acid, a protected form of pipecolic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its unique structural arrangement, featuring a piperidine ring with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, offers significant versatility for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Properties and Identification

This compound is commercially available as a racemic mixture and as individual enantiomers. The choice of stereoisomer is critical for applications in chiral synthesis, particularly for developing stereospecific pharmaceuticals.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | References |

| Chemical Name | 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | |

| Synonyms | N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH | |

| CAS Number (Racemic) | 98303-20-9 | [1] |

| CAS Number ((R)-enantiomer) | 28697-17-8 | [2] |

| CAS Number ((S)-enantiomer) | 26250-84-0 | |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 130-133 °C (racemic, lit.) | |

| 116-119 °C ((R)-enantiomer, lit.) | ||

| Boiling Point (Predicted) | 353.2 ± 35.0 °C | |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol and dichloromethane. | [2] |

| pKa (Predicted) | 4.03 ± 0.20 |

Synthesis of this compound: An Experimental Protocol

The standard method for synthesizing this compound involves the protection of the secondary amine of 2-piperidinecarboxylic acid (pipecolic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is adapted from a procedure for the synthesis of the (R)-enantiomer.[2]

Materials:

-

D-(+)-2-piperidinecarboxylic acid (or the corresponding racemate/S-enantiomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Dichloromethane (DCM)

-

Saturated potassium bisulfate solution (KHSO₄)

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether, Ethyl acetate, Acetic acid (for chromatography)

Procedure:

-

Reaction Setup: In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[2]

-

Addition of Boc Anhydride: To this stirred suspension, add di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[2]

-

Reaction: Stir the mixture at room temperature for 24 hours.[2]

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.[2]

-

Aqueous Work-up (1): Dissolve the resulting residue in deionized water. Wash the aqueous solution three times with diethyl ether to remove any unreacted Boc₂O.[2]

-

Acidification: Adjust the pH of the aqueous phase to 2 by adding a saturated potassium bisulfate solution.[2]

-

Extraction: Extract the acidified aqueous solution three times with dichloromethane.[2]

-

Aqueous Work-up (2): Combine the organic phases and wash them three times with saturated saline solution.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to obtain the pure this compound as a white solid.[2]

Below is a graphical representation of the synthesis workflow.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

1. Peptide Synthesis: The Boc protecting group effectively shields the piperidine nitrogen, preventing its participation in unwanted side reactions. This allows for the selective functionalization of the carboxylic acid moiety, a crucial feature in multi-step peptide synthesis. The piperidine ring, a common motif in bioactive compounds, can impart conformational constraints on peptide chains, potentially influencing their biological activity and improving properties such as stability and bioavailability.

2. Pharmaceutical Intermediate: The piperidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This compound provides a convenient route to introduce this important heterocyclic motif.

A notable example of its application is in the synthesis of local anesthetics like Ropivacaine . The synthesis of the key intermediate for Ropivacaine, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, starts from (S)-pipecolic acid.[3] The initial step in this industrial synthesis involves the protection of the piperidine nitrogen, for which N-Boc protection is a standard and effective strategy, before proceeding with the amidation with 2,6-dimethylaniline.

The logical workflow for utilizing this compound in a generic amide synthesis is depicted below.

Caption: A logical diagram showing the use of this compound in amide synthesis.

Biological Significance of the Pipecolic Acid Core

While this compound itself is primarily a synthetic intermediate, its core structure, pipecolic acid, possesses notable biological significance. Pipecolic acid is a non-protein amino acid derived from the metabolism of L-lysine.[4] In plants, it has been identified as a critical signaling molecule in the regulation of Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism against pathogens.[5][6][7] The accumulation of pipecolic acid and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), at infection sites helps to trigger a plant-wide immune response.[6] This role in natural signaling pathways underscores the biological relevance of the piperidine-2-carboxylic acid scaffold.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion: this compound is a cornerstone of modern synthetic chemistry, offering a reliable and versatile platform for introducing the piperidine-2-carboxylic acid moiety into a wide array of molecules. Its well-defined properties, established synthesis protocols, and critical role in the production of pharmaceuticals like Ropivacaine make it an indispensable tool for researchers and professionals in drug discovery and development. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the laboratory and beyond.

References

- 1. scbt.com [scbt.com]

- 2. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 6. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physicochemical properties of (±)-1-Boc-piperidine-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of (±)-1-Boc-piperidine-2-carboxylic Acid

Introduction

(±)-1-Boc-piperidine-2-carboxylic acid, also known as N-Boc-DL-pipecolinic acid, is a protected form of pipecolic acid, a non-proteinogenic amino acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at the carboxylic acid functional group, making it a crucial building block in organic synthesis.[2] This versatile intermediate is widely utilized in pharmaceutical research and drug development, particularly in peptide synthesis to create peptide mimetics with enhanced stability or to introduce specific structural constraints that can influence biological activity.[2] This guide provides a detailed overview of the core physicochemical properties of the racemic mixture of 1-Boc-piperidine-2-carboxylic acid, along with its enantiomeric forms.

Chemical Identity and Structure

The fundamental identifiers and structural representations for (±)-1-Boc-piperidine-2-carboxylic acid are crucial for its unambiguous identification in research and chemical inventory management.

| Identifier | Value |

| Chemical Name | (±)-1-Boc-piperidine-2-carboxylic acid |

| Synonyms | N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH[3] |

| CAS Number | 98303-20-9[3] |

| Molecular Formula | C₁₁H₁₉NO₄[3][4] |

| Molecular Weight | 229.27 g/mol [3][4] |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1C(O)=O[3] |

| InChI Key | JQAOHGMPAAWWQO-UHFFFAOYSA-N[3][4] |

Quantitative Physicochemical Data

The physicochemical properties of a compound are essential for predicting its behavior in various chemical and biological systems. The following tables summarize the key quantitative data for (±)-1-Boc-piperidine-2-carboxylic acid and its individual enantiomers.

Table 1: Physicochemical Properties of (±)-1-Boc-piperidine-2-carboxylic Acid (Racemic Mixture)

| Property | Value |

| Appearance | White Crystalline Powder[4] |

| Melting Point | 130-133 °C (lit.)[3][4][5] |

| Boiling Point (Predicted) | 353.2 ± 35.0 °C at 760 mmHg[4] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³[4] |

| Water Solubility | Insoluble[6][7] |

| Other Solubilities | Soluble in Methanol, Chloroform[4][7][8] |

| pKa (Predicted) | 4.03 ± 0.20[4] |

| XLogP3 | 1.8[6] |

Table 2: Comparison of Properties for (S), (R), and (±) Isomers

| Property | (S)-Enantiomer | (R)-Enantiomer | (±)-Racemic Mixture |

| CAS Number | 26250-84-0 | 28697-17-8[9] | 98303-20-9[3] |

| Melting Point | 122-126 °C (lit.)[6] | 116-119 °C (lit.)[9] | 130-133 °C (lit.)[3] |

| Specific Optical Rotation | -63.2° (c=1 in acetic acid)[6] | +68° (c=1 in acetic acid)[9] | Not applicable |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. This is a standard procedure referenced by the "lit." (literature) values provided by chemical suppliers.[3][9]

Solubility Determination

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology: A specified amount of solvent (e.g., methanol, water) is placed in a vial at a controlled temperature. Small, pre-weighed portions of (±)-1-Boc-piperidine-2-carboxylic acid are added incrementally with vigorous stirring. The process continues until a saturated solution is achieved, indicated by the persistence of undissolved solid. The total mass of the dissolved solute is used to quantify solubility. For instance, one source notes solubility for the (R)-enantiomer as 0.3 grams in 2 mL of dimethylformamide.[9]

pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

-

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water-methanol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of base added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH value at the half-equivalence point.

-

LogP Determination (Hydrophobicity)

-

Objective: To measure the hydrophobicity of the compound, which influences its pharmacokinetic properties.

-

Methodology (Shake-Flask Method):

-

The compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible phases.

-

The layers are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient. For protected amino acids like this one, hydrophobicity indices can also be determined experimentally using reversed-phase liquid chromatography (RPLC).[10]

-

Synthesis Workflow and Visualization

The synthesis of N-Boc protected amino acids is a fundamental process in peptide chemistry. The following diagram illustrates a general and widely cited workflow for the synthesis of (R)-1-Boc-piperidine-2-carboxylic acid from D-(+)-2-piperidinic acid.[9]

Caption: General workflow for the synthesis of (R)-1-Boc-piperidine-2-carboxylic acid.[9]

References

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. N-Boc-2-piperidinecarboxylic acid 98 98303-20-9 [sigmaaldrich.com]

- 4. This compound | 98303-20-9 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

- 7. (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0 [amp.chemicalbook.com]

- 8. (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0 [amp.chemicalbook.com]

- 9. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 10. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-DL-Pipecolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Boc-DL-pipecolinic acid, a valuable building block in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for selective deprotection, making it a crucial component in the synthesis of complex molecules. This document details the synthetic protocol, purification methods, and extensive characterization data.

Synthesis of N-Boc-DL-Pipecolinic Acid

The synthesis of N-Boc-DL-pipecolinic acid is readily achieved by the N-Boc protection of commercially available DL-pipecolinic acid. The most common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step procedure for the synthesis of N-Boc-DL-pipecolinic acid is provided below. This protocol is based on established methods for the N-Boc protection of amino acids.

Materials:

-

DL-Pipecolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetone

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-pipecolinic acid in a 1:1 mixture of acetone and water.

-

Basification: Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH of the solution reaches 9-10.

-

Addition of Boc Anhydride: While maintaining the temperature and pH, add di-tert-butyl dicarbonate to the reaction mixture portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl solution in an ice bath.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-Boc-DL-pipecolinic acid.

Purification:

The crude product can be purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude N-Boc-DL-pipecolinic acid in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization of N-Boc-DL-Pipecolinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-DL-pipecolinic acid. The following techniques are commonly employed.

Physicochemical Properties

| Property | Value |

| CAS Number | 98303-20-9 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 127-133 °C |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and DMSO. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Boc-DL-pipecolinic acid.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Broad | 1H | -CH- (C2-H) |

| ~3.9 - 4.1 | Multiplet | 1H | -CH₂- (C6-H axial) |

| ~2.8 - 3.2 | Multiplet | 1H | -CH₂- (C6-H equatorial) |

| ~2.2 - 2.4 | Multiplet | 1H | -CH₂- (C3-H) |

| ~1.2 - 1.8 | Multiplet | 5H | -CH₂- (C3-H, C4-H₂, C5-H₂) |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

| ~10 - 12 | Broad Singlet | 1H | -COOH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 - 176 | -COOH (Carboxylic acid carbon) |

| ~155 - 157 | -C=O (Boc carbonyl carbon) |

| ~79 - 81 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~55 - 57 | -CH- (C2) |

| ~45 - 47 | -CH₂- (C6) |

| ~28.5 | -C(CH₃)₃ (Boc methyl carbons) |

| ~25 - 27 | -CH₂- (C4) |

| ~20 - 22 | -CH₂- (C3) |

| ~18 - 20 | -CH₂- (C5) |

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1160 | Strong | C-O stretch |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: m/z 230.1

-

[M+Na]⁺: m/z 252.1

-

[M-H]⁻: m/z 228.1

-

-

Electron Ionization (EI-MS) Fragmentation: Common fragments include the loss of the tert-butyl group (m/z 173), loss of CO₂ from the carboxylic acid (m/z 185), and loss of the entire Boc group (m/z 129).

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of N-Boc-DL-pipecolinic acid.

Characterization Logic

Caption: Logical flow for the characterization of N-Boc-DL-pipecolinic acid.

Spectroscopic Profile of N-Boc-2-piperidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-piperidinecarboxylic acid, a key building block in pharmaceutical and organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | (R)-(+)-N-Boc-2-piperidinecarboxylic Acid, Boc-D-Pip-OH |

| CAS Number | 28697-17-8 (for R-enantiomer)[1][2][3], 98303-20-9 (for racemate)[4][5] |

| Molecular Formula | C₁₁H₁₉NO₄[1][2][3] |

| Molecular Weight | 229.27 g/mol [1][2][3] |

| Chemical Structure |  |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.71 | s | 1H | -COOH |

| 4.61 | d, J = 28.8 Hz | 1H | H-2 |

| 3.82 | d, J = 12 Hz | 1H | H-6 (axial) |

| 2.93 | m | 1H | H-6 (equatorial) |

| 2.06 | s | 1H | H-3 (axial) |

| 1.62 | m | 3H | H-3 (eq), H-4, H-5 |

| 1.39 | m | 11H | -C(CH₃)₃, H-4, H-5 |

Data sourced from ChemicalBook.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Source: Sigma-Aldrich Co. LLC.[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in numerical format in search results, but a spectrum is available from the source. | Assignments would correspond to the 11 carbon atoms in the molecule: the carboxylic acid carbon, the Boc-carbonyl carbon, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the five carbons of the piperidine ring. |

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Description of Absorption |

| Specific peak values not detailed in search results. A typical spectrum would show: | |

| ~3300-2500 | O-H stretch (broad, carboxylic acid) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (Boc carbonyl) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1400-1150 | C-N and C-O stretches |

Data sourced from PubChem, originally from Bio-Rad Laboratories, Inc. and Acros Organics.[1]

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z | Ion |

| 229.1 | [M]⁺ (molecular ion)[2] |

| 230.1 | [M+H]⁺ (protonated molecule) |

| 252.1 | [M+Na]⁺ (sodium adduct) |

| 174.1 | [M-C₄H₉O]⁺ (loss of tert-butoxy group) |

| 129.1 | [M-Boc]⁺ (loss of Boc group) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A common standard, tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as an internal reference (0 ppm).

-

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

The number of scans can be varied to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

-

Data Acquisition:

-

The prepared sample solution is infused into the ESI source at a constant flow rate.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve stable ionization and maximal signal intensity.

-

The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.

Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR data acquisition and analysis.

References

comprehensive literature review on N-Boc-2-piperidinecarboxylic acid

An In-Depth Technical Guide to N-Boc-2-Piperidinecarboxylic Acid: Synthesis, Characterization, and Applications

Introduction: The Quintessential Chiral Building Block

In the landscape of modern organic synthesis and medicinal chemistry, this compound has established itself as a cornerstone chiral building block. As the N-protected form of piperidine-2-carboxylic acid (pipecolic acid), this compound offers a unique combination of a conformationally constrained heterocyclic scaffold and orthogonal protecting groups, making it an invaluable asset in the synthesis of complex molecules.[1][2] The piperidine ring is a "privileged structure," a motif frequently found in a vast array of bioactive natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[2]

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows chemists to selectively perform transformations at the carboxylic acid moiety without interference.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, physicochemical properties, critical applications, and handling of this compound, grounding technical protocols in mechanistic causality.

Physicochemical Properties & Spectroscopic Characterization

The physical and chemical properties of this compound are fundamental to its handling and application in synthesis. It typically presents as a white to light yellow crystalline powder.[3]

Summary of Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][5][6] |

| Molecular Weight | 229.27 g/mol | [4][5][6] |

| Appearance | White to light yellow crystal powder | [3] |

| CAS Number | 98303-20-9 (Racemic) | [5][6][7] |

| 28697-17-8 ((R)-enantiomer) | [3][4] | |

| 26250-84-0 ((S)-enantiomer) | [8] | |

| Melting Point | 130-133 °C (Racemic) | [7] |

| 116-119 °C ((R)-enantiomer) | [3] | |

| 122-126 °C ((S)-enantiomer) | [8] | |

| Optical Rotation ([α]²³/D) | +63.5 ± 3° (c=1 in acetic acid) for (R)-enantiomer | |

| Solubility | Soluble in dimethylformamide, methanol | [3] |

Molecular Structure

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the molecular structure. A representative ¹H-NMR (400 MHz, DMSO-d₆) shows a broad singlet for the carboxylic acid proton around 12.71 ppm.[3] The proton at the C2 position appears as a multiplet around 4.61 ppm. The protons of the tert-butyl group of the Boc protector appear as a characteristic singlet (or closely spaced multiplet due to rotamers) integrating to 9 hydrogens around 1.39 ppm.[3] The remaining piperidine ring protons appear as complex multiplets between 1.39 and 3.82 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of all 11 carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~174 ppm), the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the C2 carbon of the piperidine ring (~58 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[9] The spectrum will show a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch from the Boc carbamate group (~1690 cm⁻¹), and another C=O stretch from the carboxylic acid (~1710 cm⁻¹). The absence of an N-H stretch confirms the N-substitution.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) typically shows the molecular ion peak [M]⁺ at m/z 229.1.[3]

Synthesis and Manufacturing

The most prevalent and efficient synthesis of this compound involves the protection of the commercially available piperidine-2-carboxylic acid (pipecolic acid). An alternative route begins with the hydrogenation of picolinic acid.

Route 1: N-Boc Protection of Piperidine-2-carboxylic Acid

This method is the most direct approach, utilizing di-tert-butyl dicarbonate ((Boc)₂O) to protect the secondary amine of pipecolic acid. The causality behind this choice is the high reactivity of (Boc)₂O with amines and the generation of benign byproducts (t-butanol and CO₂).

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol: [3]

-

Reaction Setup: In a round-bottomed flask, combine D-(+)-piperidine-2-carboxylic acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and sodium bicarbonate (5.0 eq).

-

Solvent Addition: Add methanol to the flask to create a stirrable mixture.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours. The reaction progress can be monitored by TLC.

-

Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the remaining residue in water. Wash the aqueous solution three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate and other nonpolar impurities.

-

Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to 2 with a saturated potassium bisulfate solution or dilute HCl.[3][10] The product will precipitate or remain in the aqueous layer.

-

Extraction: Extract the acidified aqueous phase three times with dichloromethane or ethyl acetate.[3][10]

-

Drying and Concentration: Combine the organic extracts, wash with saturated saline solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by silica gel column chromatography using an eluent system such as petroleum ether/ethyl acetate/acetic acid to afford the pure white solid product.[3]

Route 2: Synthesis from Picolinic Acid

Caption: Two-step synthesis starting from picolinic acid.

The hydrogenation of the pyridine ring is a robust transformation.[11] Catalysts like platinum oxide (PtO₂) are highly effective, often used in acidic solvents like glacial acetic acid or in neutral media like water.[12][13] The reaction typically requires hydrogen gas under pressure (e.g., 2.5-70 bar) and proceeds smoothly to give the saturated piperidine ring.[12][13]

Enantioselective Synthesis

Obtaining enantiomerically pure this compound is crucial for chiral drug synthesis. While starting from chiral pool D- or L-pipecolic acid is common, advanced methods like catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine have been developed. This technique uses a chiral ligand to selectively deprotonate and quench one enantiomer of the lithiated intermediate, providing access to highly enantioenriched 2-substituted piperidines.[14]

Key Applications in Research and Drug Development

The utility of this compound spans from peptide chemistry to the synthesis of complex alkaloids and pharmaceuticals.

-

Peptide Synthesis and Peptidomimetics: It is widely used as a non-natural amino acid in solid-phase peptide synthesis.[3][7] The incorporation of the pipecolic acid scaffold introduces a conformational constraint into a peptide backbone. This rigidity can protect the peptide from enzymatic degradation, enhance its binding affinity to biological targets, and improve its overall stability and bioavailability.[1]

-

Chiral Building Block: As a versatile intermediate, it is a key starting material for a multitude of complex targets. The carboxylic acid can be reduced, converted to amides, or used in various coupling reactions, while the Boc-protected nitrogen can be deprotected to reveal a nucleophilic secondary amine for further functionalization. This dual functionality is essential in multi-step synthetic campaigns.[2]

-

Medicinal Chemistry: The piperidine scaffold is central to numerous FDA-approved drugs. This compound is a precursor to local anesthetics (e.g., Ropivacaine), GABA uptake inhibitors (e.g., Tiagabine), and antipsychotics.[14][15][16] Its use allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new drug candidates by modifying the substituents on the piperidine ring.

Conformational Analysis

Understanding the three-dimensional structure of this compound is vital for its application in structure-based drug design. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[17] Furthermore, rotation around the N-CO (carbamate) bond is restricted due to its partial double-bond character. This leads to the existence of distinct syn and anti rotamers (conformational isomers), which can sometimes be observed as separate species in NMR spectroscopy at low temperatures.[17]

Caption: Chair conformation of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

GHS Hazard Information[4][5]

| Hazard Code | Description | Precautionary Statement |

| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing. |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Handling:

-

Avoid all personal contact, including inhalation of dust.[18]

-

Use in a well-ventilated area or a chemical fume hood.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][19] For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[20]

Storage:

-

Store in a cool, dry, and well-ventilated place.[19]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[19]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[20]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and enabling tool for chemical innovation. Its unique structural features, combined with the robust and reliable chemistry of the Boc protecting group, provide a powerful platform for constructing complex molecular architectures. From fundamental peptide research to the development of life-saving therapeutics, this compound continues to be a critical component in the chemist's arsenal, empowering the synthesis of novel molecules that push the boundaries of science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 4. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-2-哌啶甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 98303-20-9 [chemicalbook.com]

- 8. N-Boc-L-哌啶-2-甲酸|N-Boc-L-pipecolinic acid|26250-84-0|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Page loading... [guidechem.com]

- 11. Picolinic acid - Wikipedia [en.wikipedia.org]

- 12. datapdf.com [datapdf.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Synthetic Pathways to N-Boc-2-Piperidinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of N-Boc-2-piperidinecarboxylic acid from its precursor, pipecolinic acid. The protection of the secondary amine in pipecolinic acid with a tert-butyloxycarbonyl (Boc) group is a critical step in various synthetic endeavors, particularly in peptide synthesis and the development of pharmaceutical intermediates. This document details established experimental protocols, presents comparative quantitative data, and illustrates the reaction workflow.

Introduction

This compound is a valuable building block in organic synthesis. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions.[1] This allows for selective functionalization at the carboxylic acid moiety of the pipecolinic acid scaffold. The synthesis of this compound is a common yet crucial transformation, and understanding the various methodologies is essential for optimizing reaction outcomes.

Core Synthetic Route: N-tert-Butoxycarbonylation

The primary synthetic route to this compound involves the reaction of pipecolinic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base serves to deprotonate the secondary amine of the pipecolinic acid, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

A general reaction scheme for this transformation is as follows:

Caption: General reaction for the Boc protection of pipecolinic acid.

The choice of base and solvent system can significantly influence the reaction efficiency, yield, and purity of the final product. The following sections provide detailed experimental protocols employing different conditions.

Experimental Protocols

This section details various methodologies for the synthesis of this compound, providing a comparative look at different reaction conditions.

Protocol 1: Sodium Bicarbonate in Methanol

This protocol is adapted from a procedure for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid from D-(+)-2-piperidinic acid.[2]

Materials:

-

Pipecolinic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated potassium bisulfate (KHSO₄) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

-

Acetic acid

Procedure:

-

To a round-bottomed flask, add pipecolinic acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and sodium bicarbonate (5.0 eq).

-

Add methanol as the solvent and stir the mixture at room temperature for 24 hours.

-

Upon completion of the reaction, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc anhydride.

-

Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

-

Extract the product three times with dichloromethane.

-

Combine the organic phases, wash three times with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to yield the final product.

Protocol 2: Sodium Hydroxide in tert-Butanol/Water

This protocol is based on a high-yielding synthesis of a similar compound, N-Boc-piperidine-4-carboxylic acid.

Materials:

-

Pipecolinic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve pipecolinic acid (1.0 eq) in a solution of 1N sodium hydroxide and tert-butanol at 0 °C.

-

Slowly add di-tert-butyl dicarbonate (1.1 eq) over 30 minutes.

-

Allow the reaction mixture to stir overnight at ambient temperature.

-

Concentrate the solution to half its volume under reduced pressure.

-

Quench the reaction by the addition of 10% hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with water, and air-dry to obtain the this compound.

Protocol 3: Triethylamine in Methanol/Water

This protocol utilizes an organic base, triethylamine, in a mixed solvent system.[3]

Materials:

-

Pipecolinic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Dissolve the pipecolinic acid (1.0 eq) in a 10:10:7 solution of water, methanol, and triethylamine.

-

Slowly add di-tert-butyl dicarbonate (1.6 eq) while stirring.

-

Heat the solution to 55 °C and stir overnight (approximately 16 hours).

-

Allow the resulting slurry to cool to room temperature.

-

Evaporate the mixture to dryness under high vacuum.

-

The product can be used without further purification, as residual Boc anhydride will sublimate under high vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described protocols for easy comparison.

| Parameter | Protocol 1 (NaHCO₃/MeOH) | Protocol 2 (NaOH/t-BuOH/H₂O) | Protocol 3 (TEA/MeOH/H₂O) |

| Base | Sodium Bicarbonate | Sodium Hydroxide | Triethylamine |

| Solvent | Methanol | tert-Butanol/Water | Methanol/Water |

| Temperature | Room Temperature | 0 °C to Room Temperature | 55 °C |

| Reaction Time | 24 hours | Overnight | 16 hours |

| Reported Yield | 87.8%[2] | ~100% | 90-97%[3] |

| Purification | Column Chromatography | Precipitation/Filtration | Evaporation |

Experimental Workflow

The general experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps.

Caption: A generalized experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a specific synthetic protocol can be guided by several factors, including the desired purity, scale of the reaction, and available resources.

Caption: Decision tree for selecting a synthetic protocol.

Conclusion

The synthesis of this compound from pipecolinic acid is a well-established transformation with multiple effective protocols. The choice of base and solvent system are key variables that can be tailored to achieve desired outcomes in terms of yield, purity, and scalability. For high-purity applications, chromatographic purification as described in Protocol 1 is recommended. For large-scale synthesis where ease of product isolation is paramount, the precipitation method of Protocol 2 offers a significant advantage. Protocol 3 provides a simple procedure with minimal purification steps, suitable for applications where the crude product is of sufficient purity. This guide provides the necessary technical details to enable researchers and drug development professionals to confidently select and execute the most appropriate synthetic route for their specific needs.

References

An In-depth Technical Guide to the Stereoisomers of N-Boc-2-piperidinecarboxylic Acid: (R) vs (S)

Abstract

N-Boc-2-piperidinecarboxylic acid, a protected form of pipecolic acid, is a pivotal chiral building block in modern pharmaceutical development and organic synthesis. The presence of a stereocenter at the C-2 position gives rise to two distinct, non-superimposable mirror-image isomers: (R)- and (S)-N-Boc-2-piperidinecarboxylic acid. The absolute configuration of this stereocenter profoundly influences the biological activity, pharmacokinetic profiles, and safety of resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of these stereoisomers, detailing their synthesis, comparative physicochemical properties, analytical methods for chiral discrimination, and specific applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Drug Design

The piperidine ring is a prevalent scaffold in a multitude of bioactive compounds.[1] When this ring is substituted at the 2-position with a carboxylic acid, it forms pipecolic acid, a chiral amino acid derivative. Protecting the ring's nitrogen atom with a tert-butyloxycarbonyl (Boc) group yields this compound, a versatile intermediate that facilitates selective chemical transformations crucial for multi-step syntheses.

The significance of stereoisomerism cannot be overstated. The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, one enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. This guide delves into the core differences between the (R) and (S) enantiomers of this compound, providing the foundational knowledge required for their effective utilization in drug discovery.

Comparative Physicochemical Properties: (R) vs. (S) Isomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light, a property known as optical activity. This distinguishing feature is fundamental to their characterization.

| Property | (R)-(+)-N-Boc-2-piperidinecarboxylic acid | (S)-(-)-N-Boc-2-piperidinecarboxylic acid | Racemic (DL)-N-Boc-2-piperidinecarboxylic acid |

| CAS Number | 28697-17-8[2][3] | 1723-00-8[4] | 98303-20-9[5][6] |

| Molecular Formula | C₁₁H₁₉NO₄[2][3] | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄[5][6] |

| Molecular Weight | 229.27 g/mol [2][3] | 229.27 g/mol | 229.27 g/mol [6] |

| Appearance | White to light yellow crystal powder[4] | White crystalline solid[7] | White to off-white solid[5] |

| Melting Point | ~130-133 °C | Not specified | 130-133 °C (lit.)[8] |

| Optical Rotation | [α]23/D +63.5±3°, c=1 in acetic acid[3] | Negative rotation | 0° |

| Synonyms | Boc-D-Pip-OH, N-Boc-D-pipecolic acid[3] | Boc-L-Pip-OH, N-Boc-L-pipecolic acid | Boc-DL-Pip-OH[5][6] |

Synthesis and Chiral Control Strategies

The generation of enantiomerically pure this compound is paramount. Several strategies are employed, ranging from direct asymmetric synthesis to the resolution of racemic mixtures.

Racemic Synthesis

The most straightforward approach involves the N-Boc protection of commercially available racemic pipecolic acid (DL-pipecolic acid).[5] This method provides the starting material for subsequent chiral resolution. A typical synthesis starts from pyridine-2-carboxylic acid, which is hydrogenated, often using a palladium-carbon catalyst, to produce piperidine-2-carboxylic acid.[9]

Asymmetric Synthesis

Directly synthesizing a single enantiomer offers significant advantages in terms of efficiency and yield. Asymmetric synthesis of pipecolic acid derivatives has been an area of intensive research.[10] One established method involves the catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine.[11] By using a specific chiral ligand, it is possible to selectively synthesize either the (R) or (S) enantiomer by trapping the equilibrated organolithium intermediate with an electrophile.[11]

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a cornerstone technique when a direct asymmetric synthesis is not feasible or cost-effective.

Caption: Workflow for classical chiral resolution.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: A chiral base (like an amine) is chosen to react with the carboxylic acid. The agent must be enantiomerically pure and form diastereomeric salts that have significantly different physical properties, primarily solubility.

-

Fractional Crystallization: This technique leverages the solubility difference between the diastereomeric salts. One salt preferentially crystallizes from the solution, allowing for its physical separation by filtration. This is a self-validating step; the yield and optical purity of the crystallized salt are direct measures of the separation's efficiency.

-

Liberation of the Enantiomer: After separation, the pure diastereomeric salt is treated with a strong acid to protonate the carboxylate and break the ionic bond, thus liberating the desired enantiomerically pure carboxylic acid.

Analytical Techniques for Chiral Discrimination

Confirming the enantiomeric purity of the final product is a critical quality control step. Several analytical techniques are employed for this purpose.[]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and definitive method for separating and quantifying enantiomers.[13]

Principle: The separation relies on a chiral stationary phase (CSP). The enantiomers in the sample interact differently with the CSP, leading to different retention times. For example, baseline resolution of nipecotic acid amides has been achieved using an alpha 1-acid glycoprotein (AGP) chiral column.[14]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[13]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

-

System Suitability Test (SST):

-

Inject a solution of the racemic standard (DL-N-Boc-2-piperidinecarboxylic acid).

-

Verify that two distinct peaks are observed.

-

Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is required to ensure baseline separation, which validates the system's ability to accurately quantify each enantiomer.

-

-

Sample Analysis: Inject the sample solution.

-

Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the (R) and (S) isomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a classic method for characterizing enantiomers.[15]

-

(R)-enantiomer: Rotates light in the positive direction (dextrorotatory, "+").

-

(S)-enantiomer: Rotates light in the negative direction (levorotatory, "-").

While useful for confirming the identity of a highly pure sample, polarimetry is less effective for accurately determining the enantiomeric ratio in mixtures compared to HPLC.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to distinguish between enantiomers by using a chiral solvating agent or a chiral lanthanide shift reagent.[15] These reagents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for their differentiation and quantification.

Caption: Decision tree for selecting a chiral analysis method.

Applications in Drug Development

The choice between the (R) and (S) enantiomers is dictated by their specific roles as building blocks in targeted APIs. They are widely used in peptide synthesis and as intermediates for complex heterocyclic systems.

-

(R)-Isomer Applications: The (R)-enantiomer, or D-pipecolic acid backbone, is a key component in the synthesis of various pharmaceutical agents. For instance, it is a building block for certain classes of protease inhibitors and other complex natural product analogs where the specific stereochemistry is essential for binding to the biological target.

-

(S)-Isomer Applications: The (S)-enantiomer is the naturally occurring form of pipecolic acid. It is incorporated into the synthesis of numerous drugs, including local anesthetics like Ropivacaine and Levobupivacaine. The (S)-configuration in these drugs is crucial for their efficacy and reduced cardiotoxicity compared to their racemic or (R)-counterparts.

Conclusion

The stereoisomers of this compound represent more than just chemical curiosities; they are enabling tools in the hands of medicinal chemists. A thorough understanding of their distinct properties, synthetic routes, and analytical methodologies is fundamental to leveraging their full potential. The ability to control and verify the stereochemistry at the C-2 position is a critical step in the development of safer, more effective pharmaceuticals. As synthetic methodologies become more advanced, the accessibility and application of these enantiomerically pure building blocks will continue to expand, driving innovation in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (R)-(+)-N-Boc-2-ピペリジンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 5. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. chem-tools.com [chem-tools.com]

- 8. This compound | 98303-20-9 [chemicalbook.com]

- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 10. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Boc-2-piperidinecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-piperidinecarboxylic acid and its derivatives have emerged as indispensable chiral building blocks in contemporary medicinal chemistry. The inherent structural features of the piperidine scaffold, combined with the versatility of the tert-butoxycarbonyl (Boc) protecting group, provide a robust platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide offers an in-depth exploration of the synthesis and applications of this compound derivatives, presenting key experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal structural motif for targeting a wide range of biological macromolecules. The introduction of a carboxylic acid at the 2-position provides a key functional handle for further molecular elaboration, while the N-Boc protecting group offers a crucial element of synthetic control.[1][2] This strategic combination allows for the selective modification of the carboxylic acid moiety without interference from the piperidine nitrogen, which can be deprotected under mild acidic conditions for subsequent functionalization.[1] This orthogonality is paramount in the multi-step syntheses often required for the development of novel therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the protection of pre-existing piperidine-2-carboxylic acid (pipecolic acid) and the asymmetric synthesis of 2-substituted piperidines.

Boc Protection of Pipecolic Acid

A common and straightforward method for the synthesis of this compound involves the reaction of commercially available D-, L-, or racemic pipecolic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: General Procedure for Boc Protection of (R)-Pipecolic Acid [3]

-

To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), and sodium bicarbonate (26.04 g, 0.310 mol) in methanol (400 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and wash three times with ether to remove unreacted Boc₂O.

-

Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

-

Extract the product three times with dichloromethane.

-

Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid) to yield the white solid product.

| Starting Material | Product | Yield | Reference |

| D-(+)-2-piperidinic acid | (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 87.8% | [3] |

Asymmetric Synthesis of 2-Substituted Piperidines

For the synthesis of enantiomerically pure 2-substituted piperidines, more advanced asymmetric methods are employed. One notable example is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine.

Experimental Protocol: Catalytic Dynamic Resolution of rac-2-lithio-N-Boc-piperidine [4]

-

Generate the racemic organolithium species by deprotonating N-Boc-piperidine in Et₂O at -78 °C with s-BuLi/TMEDA.

-

Add 10 mol% of a chiral ligand (e.g., ligand 8 or 9 as described in the reference).

-

Warm the reaction mixture to -45 °C for three hours.

-

Cool the mixture back to -78 °C and quench with an appropriate electrophile (e.g., CO₂).

-

Isolate and purify the 2-substituted N-Boc-piperidine derivative.

| Electrophile | Chiral Ligand | Product | Yield | Enantiomeric Ratio (er) | Reference |

| CO₂ | 8 | N-Boc-(R)-(+)-pipecolic acid | 78% | 98:2 | [4] |

| Bu₃SnCl | 8 | (S)-N-Boc-2-(tributylstannyl)piperidine | 66% | 96:4 | [4] |

| Bu₃SnCl | 9 | (R)-N-Boc-2-(tributylstannyl)piperidine | 62% | 97:3 | [4] |

| Allyl Bromide (Negishi conditions) | 8 | (R)-N-Boc-2-allylpiperidine | 63% | 95:5 | [4] |

| Allyl Bromide (Negishi conditions) | 9 | (S)-N-Boc-2-allylpiperidine | 59% | 96:4 | [4] |

Derivatization via Amide Coupling

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, most commonly through amide bond formation. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: General Procedure for EDC/HOBt-Mediated Amide Coupling

-

Dissolve the this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Coupling Reagent System | Base | Typical Solvent | Typical Reaction Time (h) | Typical Yield Range (%) | Reference |

| EDC/HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | [5] |

| HATU | DIPEA | DMF | 1 - 3 | High | [5] |

| PyBOP | DIPEA | DMF or DCM | 2 - 12 | High | [5] |

| COMU | Collidine | DMF or DCM | 1 - 4 | High | [6] |

Applications of this compound Derivatives in Drug Development

The versatility of the this compound scaffold has led to its incorporation into a variety of therapeutic agents and clinical candidates targeting a range of diseases.

Local Anesthetics: Ropivacaine and Levobupivacaine

(S)-N-Boc-2-piperidinecarboxylic acid is a key precursor in the synthesis of the widely used local anesthetics, ropivacaine and levobupivacaine.[4] The synthesis involves the amidation of the pipecolic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.

Synthetic Workflow for Ropivacaine

Caption: Synthetic route to Ropivacaine.

Antibacterial Agents: Targeting Mycobacterium tuberculosis

Derivatives of N-Boc-piperidine have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[7] Menaquinone is a vital component of the bacterial electron transport chain, making this pathway an attractive target for novel anti-tuberculosis drugs.

Menaquinone Biosynthesis Pathway in M. tuberculosis

Caption: Menaquinone biosynthesis pathway.

| Compound | MenA IC₅₀ (µM) | M. tuberculosis GIC₅₀ (µM) | Reference |

| 1 | 13 | 8 | [8] |

| 2 | 22 | 10 | [8] |

Antiviral Agents: Targeting Influenza A Virus

Recent studies have explored N-substituted piperidine derivatives as potential antiviral agents against the influenza A/H1N1 virus.[9] These compounds have demonstrated efficacy in in-vitro models, suggesting that the piperidine scaffold can be a valuable starting point for the development of novel neuraminidase inhibitors or other anti-influenza therapeutics.[10]

Influenza A Virus Life Cycle and the Role of Neuraminidase

Caption: Influenza A virus life cycle.

Conclusion

This compound and its derivatives represent a cornerstone of modern medicinal chemistry, providing a versatile and synthetically tractable platform for the development of novel therapeutics. The ability to readily synthesize a diverse range of derivatives with precise stereochemical control has enabled the exploration of a broad chemical space, leading to the discovery of potent modulators of various biological targets. The successful application of this scaffold in approved drugs and promising clinical candidates underscores its continued importance in the pharmaceutical industry. Future research in this area is likely to focus on the development of novel asymmetric synthetic methodologies, the exploration of new therapeutic applications, and the incorporation of these building blocks into innovative drug delivery systems and targeted therapies.

References

- 1. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 8. medparkhospital.com [medparkhospital.com]

- 9. researchgate.net [researchgate.net]

- 10. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of N-Boc-2-piperidinecarboxylic Acid: A Scaffold for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-2-piperidinecarboxylic acid, a protected form of the non-proteinogenic amino acid pipecolic acid, serves as a crucial building block in modern medicinal chemistry. Its rigid piperidine framework is a prevalent motif in numerous natural products and synthetic pharmaceuticals, imparting favorable pharmacokinetic properties and conformational constraints. While this compound itself is primarily utilized as a synthetic intermediate with no significant intrinsic pharmacological activity reported, its strategic application in the synthesis of diverse molecular architectures has led to the discovery of potent bioactive compounds across various therapeutic areas. This technical guide explores the pharmacological potential stemming from this versatile scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Pharmacological Activities of this compound Derivatives